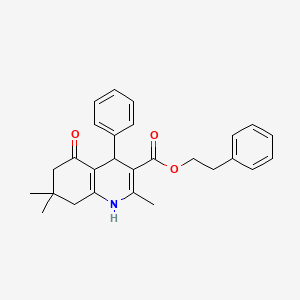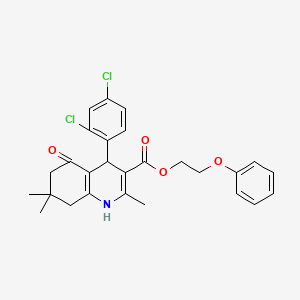![molecular formula C30H25BrN2O2 B11693254 N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)
N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{(E)-[2-(苄氧基)-5-溴苯基]亚甲基}-2,2-二苯基环丙烷甲酰肼是一种复杂的有机化合物,以其独特的结构特性及其在各个科学领域中的潜在应用而闻名。该化合物具有苄氧基、溴苯基和二苯基环丙烷部分,使其成为有机化学和材料科学领域关注的焦点。
准备方法
合成路线和反应条件
N'-{(E)-[2-(苄氧基)-5-溴苯基]亚甲基}-2,2-二苯基环丙烷甲酰肼的合成通常涉及在特定反应条件下,将2-(苄氧基)-5-溴苯甲醛与2,2-二苯基环丙烷甲酰肼缩合。反应通常在合适的溶剂(例如乙醇或甲醇)和催化剂(例如乙酸)的存在下进行,以促进缩合过程。
工业生产方法
虽然该特定化合物的详细工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产品的产率和纯度高。
化学反应分析
反应类型
N'-{(E)-[2-(苄氧基)-5-溴苯基]亚甲基}-2,2-二苯基环丙烷甲酰肼可以进行各种化学反应,包括:
氧化: 苄氧基可以被氧化形成相应的苯甲酸衍生物。
还原: 该化合物可以被还原形成肼衍生物。
取代: 溴苯基中的溴原子可以被其他亲核试剂(例如胺或硫醇)取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 通常使用硼氢化钠(NaBH₄)或氢化铝锂(LiAlH₄)等还原剂。
取代: 亲核取代反应通常涉及叠氮化钠(NaN₃)或硫脲(NH₂CSNH₂)等试剂。
主要产物
氧化: 苯甲酸衍生物。
还原: 肼衍生物。
取代: 取决于所用亲核试剂的不同,各种取代的苯基衍生物。
科学研究应用
N'-{(E)-[2-(苄氧基)-5-溴苯基]亚甲基}-2,2-二苯基环丙烷甲酰肼在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,探索其在药物开发中的潜在用途。
作用机制
N'-{(E)-[2-(苄氧基)-5-溴苯基]亚甲基}-2,2-二苯基环丙烷甲酰肼的作用机制涉及其与特定分子靶点和途径的相互作用。苄氧基和溴苯基可以与生物大分子相互作用,可能抑制或调节其活性。确切的分子靶点和途径将取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- N'-{(E)-[3-(苄氧基)-4-甲氧基苯基]亚甲基}-2-{[5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼 .
- N'-{(E)-[4-(苄氧基)-3-甲氧基苯基]亚甲基}-2-{4-[(4-溴苯基)磺酰基]-1-哌嗪基}乙酰肼 .
独特性
N'-{(E)-[2-(苄氧基)-5-溴苯基]亚甲基}-2,2-二苯基环丙烷甲酰肼因其苄氧基、溴苯基和二苯基环丙烷基团的组合而独一无二。这种独特的结构赋予了特定的化学和物理性质,使其在研究和工业中的各种应用中具有价值。
属性
分子式 |
C30H25BrN2O2 |
|---|---|
分子量 |
525.4 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C30H25BrN2O2/c31-26-16-17-28(35-21-22-10-4-1-5-11-22)23(18-26)20-32-33-29(34)27-19-30(27,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,20,27H,19,21H2,(H,33,34)/b32-20+ |
InChI 键 |
SMYQVULNOUIWTH-UZWMFBFFSA-N |
手性 SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 |
规范 SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1-benzyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693176.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)
![3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693186.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693197.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)


![N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693213.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
